molecular formula C10H5ClN2O4 B11861368 4-Quinolinecarboxylic acid, 2-chloro-6-nitro- CAS No. 55764-57-3

4-Quinolinecarboxylic acid, 2-chloro-6-nitro-

Katalognummer: B11861368
CAS-Nummer: 55764-57-3
Molekulargewicht: 252.61 g/mol
InChI-Schlüssel: JURHYIYPMCGMTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-6-nitroquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their diverse applications in medicinal, synthetic organic, and industrial chemistry . This compound, characterized by the presence of a chlorine atom at the 2-position, a nitro group at the 6-position, and a carboxylic acid group at the 4-position, exhibits unique chemical properties that make it valuable in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-nitroquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2-chloroquinoline, followed by carboxylation. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and carbon dioxide for carboxylation .

Industrial Production Methods: Industrial production of this compound may employ green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are explored to enhance efficiency and sustainability .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-6-nitroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

2-Chloro-6-nitroquinoline-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-chloro-6-nitroquinoline-4-carboxylic acid is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components, leading to various biological effects. The chlorine and carboxylic acid groups also contribute to its binding affinity and specificity towards molecular targets .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Chloro-6-nitroquinoline-4-carboxylic acid is unique due to the combined presence of chlorine, nitro, and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various scientific and industrial applications .

Eigenschaften

CAS-Nummer

55764-57-3

Molekularformel

C10H5ClN2O4

Molekulargewicht

252.61 g/mol

IUPAC-Name

2-chloro-6-nitroquinoline-4-carboxylic acid

InChI

InChI=1S/C10H5ClN2O4/c11-9-4-7(10(14)15)6-3-5(13(16)17)1-2-8(6)12-9/h1-4H,(H,14,15)

InChI-Schlüssel

JURHYIYPMCGMTM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=N2)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.